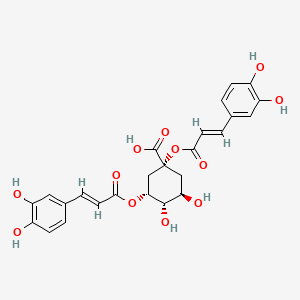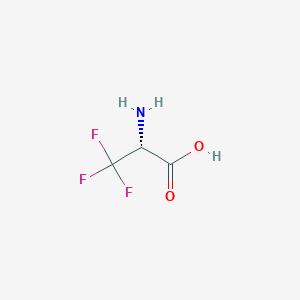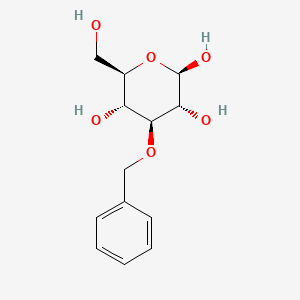
Vernakalant-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vernakalant-d6 Hydrochloride, also known as RSD1235-d6 Hydrochloride, is a deuterium-labeled version of Vernakalant . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
Vernakalant-d6 Hydrochloride is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
Chemical Reactions Analysis
Vernakalant is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .
Physical And Chemical Properties Analysis
Vernakalant is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
科学的研究の応用
Cardioversion of Acute-onset Atrial Fibrillation
Vernakalant has been used in the cardioversion of acute-onset atrial fibrillation. It has shown effectiveness and safety profiles in this application . The drug has been evaluated for its efficacy and tolerability in clinical trials, with the rate of cardioversion from atrial fibrillation to sinus rhythm significantly greater with vernakalant compared with placebo and active comparators .
Treatment of Rapid-onset Atrial Fibrillation
Vernakalant has been used to treat rapid-onset atrial fibrillation. It has shown to be well-tolerated and effective in patients with this condition . The drug has been implicated in the rapid restoration of sinus rhythm .
Use in Emergency Department
Vernakalant has been used in the emergency department for the chemical cardioversion of recent-onset atrial fibrillation. It has been found to achieve safe and rapid restoration of sinus rhythm and facilitates same-day discharge .
Use in Ischemic Heart Disease
Vernakalant is a good choice when atrial fibrillation is manifested postoperatively or exists with ischemic heart disease . It has shown promising tolerability-related data in these conditions .
Use in Valvular States
Vernakalant has also been used in valvular states where atrial fibrillation is present . It has shown to be well-tolerated and effective in these conditions .
Electrophysiological Studies
Vernakalant has been used in electrophysiological studies. It has been studied for its effects on myocardial repolarization in an experimental whole-heart model .
作用機序
Target of Action
Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, specifically in the generation and conduction of electrical impulses.
Mode of Action
Vernakalant interacts with its targets in a dose and frequency-dependent manner . It blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of vernakalant for INa also increases .
Biochemical Pathways
Vernakalant affects the electrical activity of the heart by blocking currents in all phases of the atrial action potential . It specifically inhibits atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents) and prolongs the refractory period . This results in the lengthening of the atrial action potential and prolongation of the atrial action potential plateau .
Pharmacokinetics
The pharmacokinetics of Vernakalant involves its absorption, distribution, metabolism, and excretion (ADME). It is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.
Result of Action
The primary result of Vernakalant’s action is the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR) in adults . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .
Action Environment
The action, efficacy, and stability of Vernakalant can be influenced by various environmental factors. These include the patient’s physiological state, the presence of other medications, and genetic factors such as the patient’s CYP2D6 metaboliser status
Safety and Hazards
将来の方向性
Vernakalant has been shown to be safe and effective for rapid and durable restoration of sinus rhythm in patients with recent-onset AF . It is suggested that Vernakalant should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Vernakalant-d6 Hydrochloride involves the conversion of Vernakalant to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Vernakalant", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Vernakalant is dissolved in deuterium oxide (D2O) and heated under reflux with deuterium gas (D2) for several hours to exchange the hydrogen atoms with deuterium atoms, forming Vernakalant-d6.", "The Vernakalant-d6 is then dissolved in water and hydrochloric acid (HCl) is added dropwise to form Vernakalant-d6 Hydrochloride.", "The resulting solid is filtered, washed with water, and dried to obtain Vernakalant-d6 Hydrochloride as a white crystalline powder." ] } | |
CAS番号 |
866455-16-5 |
製品名 |
Vernakalant-d6 Hydrochloride |
分子式 |
C₂₀H₂₆D₆ClNO₄ |
分子量 |
391.96 |
同義語 |
Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



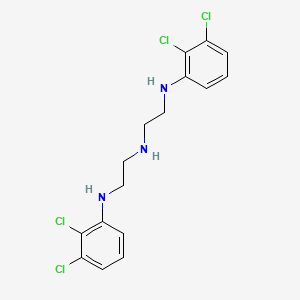
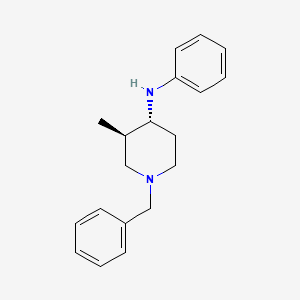
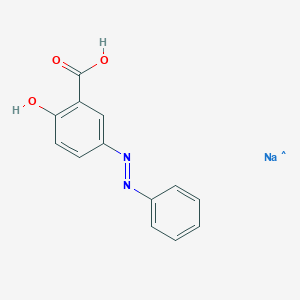

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)

